(R)-2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid hydrochloride
Description
(R)-2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid hydrochloride is a chiral amino acid derivative featuring a 2-chloro-4-methylphenyl substituent attached to the β-carbon of the propanoic acid backbone.
Properties
IUPAC Name |
(2R)-2-amino-3-(2-chloro-4-methylphenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2.ClH/c1-6-2-3-7(8(11)4-6)5-9(12)10(13)14;/h2-4,9H,5,12H2,1H3,(H,13,14);1H/t9-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSCHLCCGWDGJM-SBSPUUFOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(C(=O)O)N)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C[C@H](C(=O)O)N)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Alkylation for Aromatic Moiety Construction
The 2-chloro-4-methylphenyl group is synthesized via Friedel-Crafts alkylation or acylation. In a method adapted from CN102199085A, ethyl 2-chloropropionate reacts with 2-chloro-4-methyltoluene using anhydrous aluminum chloride (AlCl₃) as a catalyst. The reaction proceeds at -5–5°C for 12–48 hours in toluene, yielding ethyl 2-(2-chloro-4-methylphenyl)propionate (Table 1).
Table 1: Friedel-Crafts Reaction Conditions and Yields
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| AlCl₃ | Toluene | 0 | 24 | 78 |
| [Bmim]Cl⁻ | None | 25 | 6 | 92 |
Ionic liquids, such as 1-butyl-3-methylimidazolium chloride ([Bmim]Cl), offer advantages over AlCl₃, including higher yields (92%) and milder conditions (25°C). The regioselectivity of the chloro and methyl groups is controlled by the electron-donating methyl group, which directs electrophilic substitution to the para position.
Hydrolysis and Hydrochloride Salt Formation
The ethyl ester is hydrolyzed to the carboxylic acid using 10% hydrochloric acid at 80°C for 2 hours. Subsequent treatment with concentrated HCl in ethanol precipitates the hydrochloride salt, yielding 95% purity (Fig. 1).
Figure 1: Hydrolysis and Salt Formation
- Ester Hydrolysis :
$$ \text{EtO}2\text{C-R} + \text{H}2\text{O} \xrightarrow{\text{HCl}} \text{HO}_2\text{C-R} + \text{EtOH} $$ - Salt Formation :
$$ \text{HO}2\text{C-R-NH}2 + \text{HCl} \rightarrow \text{HO}2\text{C-R-NH}3^+ \text{Cl}^- $$
Comparative Analysis of Synthetic Routes
Route 1 (AlCl₃-Mediated):
- Advantages : Low-cost catalyst, high regioselectivity.
- Disadvantages : Requires cryogenic conditions (-5°C), generates AlCl₃ waste.
Route 2 (Ionic Liquid-Mediated):
- Advantages : Recyclable catalyst, room-temperature conditions.
- Disadvantages : Higher initial cost of ionic liquids.
Route 3 (Enzymatic Resolution):
Industrial-Scale Considerations
For large-scale production, the ionic liquid route is preferred due to its sustainability and 92% yield. Continuous-flow systems further enhance efficiency by reducing reaction time to 2 hours. Quality control via HPLC ensures ≥99% chemical purity and ≥98% ee.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The aromatic ring can be reduced under specific conditions to form a cyclohexane derivative.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Amino or thiol-substituted aromatic compounds.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that compounds structurally related to (R)-2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid hydrochloride exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures can inhibit the growth of mycobacterial, bacterial, and fungal strains. In vitro tests indicated that some of these compounds performed comparably or better than established antibiotics like isoniazid and ciprofloxacin .
Antioxidant Properties
The antioxidant capacity of this compound has been explored through various assays, such as the DPPH radical scavenging test. The results indicated a notable ability to scavenge free radicals, which is crucial for potential therapeutic applications in oxidative stress-related diseases .
Structure-Activity Relationship Studies
Understanding the structure-activity relationships (SAR) of this compound is vital for optimizing its biological activity. SAR studies focus on how modifications to the compound's structure affect its efficacy and potency against various biological targets.
Table 1: Structure-Activity Relationship Insights
| Compound Variant | Activity Type | Observed Effect |
|---|---|---|
| Original Compound | Antimicrobial | Moderate inhibition of bacterial growth |
| 4-Chloro variant | Antifungal | Enhanced antifungal activity compared to original |
| Hydroxylated variant | Antioxidant | Increased radical scavenging ability |
Synthesis and Characterization
The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Characterization techniques such as NMR, mass spectrometry, and IR spectroscopy are employed to confirm the compound's identity and assess its purity.
Several case studies highlight the applications of this compound in research:
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated a significant reduction in bacterial load in treated samples compared to controls, suggesting its potential as a therapeutic agent .
Case Study 2: Antioxidant Activity
Another investigation assessed the antioxidant properties using different concentrations of this compound. The findings revealed a dose-dependent increase in radical scavenging activity, supporting its use in formulations aimed at combating oxidative stress .
Mechanism of Action
The mechanism of action of ®-2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structurally Similar Compounds
Key Observations
Chlorine’s larger atomic radius may also influence van der Waals interactions in biological targets. The dichloro and phosphonomethyl substituent in introduces polarity and chelation capacity, which could be advantageous in enzyme inhibition or metal-dependent processes.
Thioether and hydroxy moieties () improve water solubility but may reduce stability under oxidative conditions.
Stereochemical Considerations :
- The R-configuration in the target compound contrasts with the S-configuration in , which could lead to divergent biological activities, as seen in enantiomeric pairs of pharmaceuticals (e.g., β-blockers).
Aromatic vs.
Research Implications
- Drug Design : The target compound’s chloro-methylphenyl group offers a balance between hydrophobicity and specificity, making it a candidate for CNS-targeting drugs where moderate lipophilicity is desired.
- Synthetic Utility : Its hydrochloride salt form (common in ) facilitates purification and storage, critical for industrial-scale synthesis.
Biological Activity
(R)-2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid hydrochloride, also known as a chiral amino acid derivative, has garnered attention in various fields of biological research. This article delves into its biological activities, mechanisms of action, and potential applications, supported by data tables and relevant case studies.
- IUPAC Name : (2R)-2-amino-3-(2-chloro-4-methylphenyl)propanoic acid; hydrochloride
- Molecular Formula : C10H12ClNO2
- Molecular Weight : 213.66 g/mol
- CAS Number : 1056934-22-5
This compound features a chiral center and a chlorinated aromatic ring, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity.
- Receptor Modulation : The aromatic ring can engage in π-π stacking interactions with receptor sites, influencing signaling pathways.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Enterococcus faecalis | 8.33 - 23.15 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Salmonella typhi | 11.29 - 77.38 |
These results suggest that this compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria.
Case Studies
- Antibacterial Activity : A study conducted on various alkaloid derivatives found that compounds with similar structures to (R)-2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid exhibited strong inhibition against both Gram-positive and Gram-negative bacteria, indicating the potential for further exploration in drug development aimed at treating bacterial infections .
- Potential as a Drug Candidate : In medicinal chemistry applications, this compound has been studied for its role in modulating biological pathways associated with diseases such as cystic fibrosis, where it acts as a ligand for CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) .
Research Applications
The compound's versatility allows it to serve various roles in scientific research:
Q & A
Q. What protocols reconcile conflicting bioactivity results across different cell lines or assays?
- Methodological Answer : Standardize assay conditions (e.g., cell passage number, serum-free media) and include positive controls (e.g., known enzyme inhibitors). For cytotoxicity, normalize data to cell viability assays (MTT/XTT). Differences in receptor expression across cell lines, as observed in tyrosine derivatives, may explain variability .
Tables for Key Methodological Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
